4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl), is a key reagent for installing the NVOC photolabile protecting group (PPG) onto amines and hydroxyls.[1][2][3] This protection strategy is central to applications requiring spatial and temporal control over the release of active molecules, such as in caged compounds for cell biology, proteomics, and photolithographic synthesis.[4][5] The NVOC group is specifically designed for cleavage upon exposure to near-UV light (typically ~350-365 nm), which regenerates the parent functional group under neutral, non-reagent conditions.[6][7]
Substituting 4,5-dimethoxy-2-nitrobenzyl carbonochloridate with simpler analogs like the parent 2-nitrobenzyl chloroformate is often unviable due to critical shifts in photophysical properties. The two electron-donating methoxy groups are not passive substituents; they red-shift the molecule's absorption maximum to longer, less biologically-damaging wavelengths (~350-420 nm) compared to the unsubstituted core.[8][9] This shift is crucial for applications in live cells or with sensitive biomolecules where shorter wavelength UV light (<320 nm) can cause widespread, non-specific damage.[7] Furthermore, alterations in the substitution pattern directly impact the photolysis quantum yield and the formation of potentially reactive side-products like nitroso-aldehydes, making direct substitution a high-risk decision for established protocols that depend on specific cleavage kinetics and post-cleavage sample purity.[5]
The 4,5-dimethoxy substitution pattern of the NVOC group shifts its light absorption to longer, less energetic wavelengths compared to the unsubstituted 2-nitrobenzyl (NB) parent. The NVOC chromophore is effectively cleaved using light in the 350-365 nm range, whereas many simpler PPGs require higher energy UV light.[6][10] For example, derivatives of the NVOC group are sensitive up to 420 nm, making them suitable for chromatic orthogonality with other PPGs that cleave at shorter wavelengths like 254 nm.[11] This longer-wavelength activation is critical for minimizing photodamage to cells and other sensitive molecules in a sample.[7]
| Evidence Dimension | Effective Photolysis Wavelength Range |
| Target Compound Data | 350 nm - 420 nm for NVOC-protected compounds |
| Comparator Or Baseline | <320 nm for many simpler photolabile groups; 254 nm for benzoin-based groups |
| Quantified Difference | Enables use of ~100 nm longer, less damaging wavelengths for deprotection |
| Conditions | Photolysis in solution for release of caged compounds or deprotection in synthesis. |
This allows for precise deprotection in live-cell imaging or with sensitive biomolecules while minimizing off-target damage caused by higher-energy UV light.
The efficiency of photorelease is a critical procurement parameter. For an α-carboxy-substituted NVOC derivative used to protect carboxylic acids, the quantum yield (Φ) for photorelease was determined to be 0.17 upon irradiation at 365 nm.[12] This value indicates a relatively efficient conversion of photons into the desired chemical cleavage. While quantum yields are highly dependent on the leaving group and solvent, this demonstrates the NVOC core's capacity for efficient photolysis under practical conditions, a key factor for minimizing irradiation times and total light exposure in sensitive applications.[13]
| Evidence Dimension | Photorelease Quantum Yield (Φ) at 365 nm |
| Target Compound Data | Φ = 0.17 (for an α-carboxy-6-nitroveratryl protected acid) |
| Comparator Or Baseline | Varies widely; many useful PPGs have yields <0.1 |
| Quantified Difference | Represents a high level of efficiency within the nitrobenzyl class of PPGs |
| Conditions | Photolysis at 365 nm in ethanol/water (1:1) solution. |
A higher quantum yield means shorter irradiation times and lower light intensity are needed, preserving the integrity of the target molecule and system.
This carbonochloridate is a widely documented and commercially established reagent specifically for the introduction of the NVOC protecting group.[1][3] Its utility is confirmed in protocols for the N-protection of amino acids in peptide synthesis and for the protection of bases in nucleotide synthesis.[3][7] The reactivity of the chloroformate functional group is well-understood for creating carbamates with primary and secondary amines, as well as carbonates with alcohols, providing a reliable and precedented route for precursor synthesis. The resulting NVOC-protected compounds are stable to conditions used for the removal of other common protecting groups like Boc and Fmoc, enabling its use in orthogonal synthesis strategies.[14]
| Evidence Dimension | Process Compatibility & Precedent |
| Target Compound Data | Established use as a chloroformate reagent for creating NVOC-carbamates and carbonates. |
| Comparator Or Baseline | Alternative reagents (e.g., NVOC-Br) or custom multi-step syntheses of the protecting group. |
| Quantified Difference | Provides a direct, single-step route to NVOC protection. |
| Conditions | Standard nucleophilic substitution reactions, often in the presence of a non-nucleophilic base. |
Procuring this specific reagent avoids the need for developing custom synthesis routes for the protecting group, saving time and ensuring reproducibility based on established literature methods.
This reagent is the logical choice for preparing caged versions of bioactive molecules (e.g., neurotransmitters, signaling molecules, peptides) for use in living cells or tissues. The NVOC group's high quantum yield and photolysis at biologically compatible wavelengths (~365 nm) allow for precise activation of the molecule at a specific time and location with minimal photodamage to the surrounding biological environment.[10][15]
In syntheses requiring multiple, distinct deprotection steps, NVOC-Cl provides an orthogonal protecting group strategy. The resulting NVOC carbamate or carbonate is stable to many common chemical deprotection conditions (e.g., acid/base for Boc/Fmoc removal), but can be cleanly removed with UV light, offering a non-chemical deprotection tool that avoids reagent compatibility issues.[7][14]
For applications like photolithographic synthesis of peptide or DNA microarrays, the efficiency and wavelength-selectivity of the NVOC group are critical. Using this reagent to protect monomers allows for spatially-defined deprotection on a surface with a focused light source, enabling the stepwise, high-fidelity construction of complex molecular arrays.
Corrosive